molecular formula C12H6Cl3F3N2OS B2778491 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine CAS No. 477845-99-1

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine

Cat. No. B2778491
CAS RN: 477845-99-1
M. Wt: 389.6
InChI Key: AKPWQJQTLAGBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of a specific enzyme, making it an important tool for studying the enzyme's role in various biological processes.

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds structurally related to 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine focuses on their synthesis, chemical properties, and potential applications in various fields, including medicinal chemistry and materials science. One study describes the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, leading to the formation of thieno[2,3-d]pyrimidines and amino-substituted pyrimidines (Briel, Franz, & Dobner, 2002). Another investigation into the alkylation of ambident anions of 2-(methylsulfanyl)-6-(polyfluoroalkyl)pyrimidin-4(3H)-ones reveals the formation of various N- and O-alkylated derivatives, demonstrating the compound's utility in synthesizing complex molecular architectures (Khudina, Burgart, & Saloutin, 2017).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine have been explored for their biological activities. One study identified a series of cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold, showing potential for therapeutic applications in inflammation and cancer (Swarbrick et al., 2009). These findings highlight the versatility of the chemical structure in drug design and development.

Molecular Docking and Computational Studies

Computational studies and molecular docking have been used to explore the potential of related pyrimidine derivatives as chemotherapeutic agents. For example, a detailed spectroscopic investigation on a pyrimidine derivative demonstrated its inhibitory activity against glycoprotein b (GPb), suggesting its utility as a potential anti-diabetic compound through computational docking studies (Alzoman et al., 2015).

Structural and Crystallographic Studies

Structural and crystallographic studies of pyrimidine derivatives provide insights into their molecular geometry and potential interactions in biological systems. The benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, resulting in different polymorphic forms, illustrate the importance of structural analysis in understanding the chemical and physical properties of these compounds (Glidewell, Low, Marchal, & Quesada, 2003).

properties

IUPAC Name

2-methylsulfanyl-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F3N2OS/c1-22-11-19-9(12(16,17)18)4-10(20-11)21-8-3-6(14)5(13)2-7(8)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPWQJQTLAGBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-(2,4,5-trichlorophenoxy)-6-(trifluoromethyl)pyrimidine

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